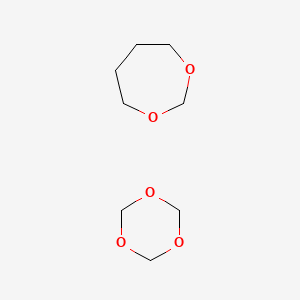

Poly(oxymethylene-co-1,3-dioxepane)

Beschreibung

Context of Polyoxymethylene Copolymers in Advanced Polymeric Materials Science

Polyoxymethylene (POM), a semi-crystalline thermoplastic, is a key player in the field of engineering plastics due to its impressive balance of properties including high stiffness, low friction, and excellent dimensional stability. researchgate.netwikipedia.org POM is available in two main forms: homopolymers (POM-H) and copolymers (POM-C). researchgate.net While homopolymers are known for their high crystallinity and strength, copolymers generally offer improved thermal stability and chemical resistance. openpr.comazom.com

The versatility of POM copolymers makes them suitable for a wide array of applications, particularly in the automotive, electronics, and consumer goods industries where they often replace metal parts. lucintel.compom-material.com The ability to modify POM's properties through copolymerization has led to the development of materials tailored for specific and demanding applications. marketresearchfuture.com This has spurred ongoing research into various comonomers to further enhance the performance characteristics of polyacetals.

Significance of 1,3-Dioxepane (B1593757) as a Comonomer in Polyacetal Systems

The introduction of comonomers into the polyoxymethylene chain is a critical strategy for improving its thermal stability. 1,3-Dioxepane is one such comonomer that has been investigated for this purpose. google.com The incorporation of comonomers like 1,3-dioxepane disrupts the regular hemiacetal structure of the polymer chain, which is prone to thermal degradation. This structural modification enhances the polymer's resistance to thermal "unzipping," a common degradation pathway for polyoxymethylene homopolymers.

The use of 1,3-dioxepane, also known as butanediol (B1596017) formal, alongside other cyclic ethers like ethylene (B1197577) oxide, 1,3-dioxolane (B20135), and 1,3-dioxane (B1201747), allows for the creation of polyoxymethylene copolymers with tailored properties. google.com Research in this area aims to optimize the balance between mechanical strength, which can be slightly reduced by the introduction of comonomers, and the crucial enhancement of thermal and chemical stability.

Historical Development and Evolution of Poly(oxymethylene) Copolymer Research

The journey of polyoxymethylene research began with the work of Hermann Staudinger in the 1920s, who first synthesized and studied these polymers. specialchem.com His foundational research on macromolecules laid the groundwork for the future commercialization of polyacetals. specialchem.com DuPont was the first to commercialize a POM homopolymer in 1956. specialchem.com

The development of POM copolymers followed, driven by the need to overcome the thermal stability limitations of the homopolymer. This led to the exploration of various comonomers, including cyclic ethers and formals. The goal has consistently been to create more robust and versatile materials suitable for a wider range of applications. Over the years, research has expanded to include not only the synthesis and characterization of new copolymers but also the development of advanced processing techniques and the formulation of composites and blends to further extend their performance capabilities. marketresearchfuture.comnih.gov

Current Research Frontiers and Future Directions for Poly(oxymethylene-co-1,3-dioxepane) Studies

Current research in the field of polyoxymethylene copolymers is multifaceted, with a significant focus on sustainability and advanced applications. openpr.comeinpresswire.com The development of bio-based polyoxymethylene is a key trend, driven by environmental concerns. openpr.com For Poly(oxymethylene-co-1,3-dioxepane) specifically, future research is likely to concentrate on several key areas:

Enhanced Performance: Further optimization of the copolymer structure to achieve an even better balance of mechanical properties and thermal stability. This could involve exploring different comonomer ratios and the potential inclusion of a third monomer to create terpolymers. google.com

Advanced Composites: The use of Poly(oxymethylene-co-1,3-dioxepane) as a matrix for advanced composites, incorporating reinforcing fillers like fibers or nanoparticles to create materials with superior strength-to-weight ratios and other specialized properties. mdpi.comresearchgate.netmdpi.com

Process Optimization: Investigating more efficient and sustainable polymerization processes for producing these copolymers. google.com

Novel Applications: Exploring new application areas for these specialized copolymers, potentially in fields that require high-performance materials with excellent long-term stability under challenging conditions.

The continued exploration of Poly(oxymethylene-co-1,3-dioxepane) and related copolymers is expected to contribute to the development of next-generation engineering plastics with enhanced performance and a reduced environmental footprint. einpresswire.com

Interactive Data Table: Properties of Polyoxymethylene (POM)

| Property | Value | Unit |

| Density | 1.41 - 1.42 | g/cm³ |

| Melting Point (Copolymer) | 166 | °C |

| Melting Point (Homopolymer) | 178 | °C |

| Tensile Strength at Yield (Copolymer) | 60 - 70 | MPa |

| Elongation at Break (Copolymer) | 15 - 35 | % |

| Tensile Modulus of Elasticity (Copolymer) | 2,500 - 3,200 | MPa |

| Water Absorption (at saturation) | 0.7 | % |

Note: The values presented are typical for general-purpose POM and can vary depending on the specific grade and processing conditions.

Eigenschaften

CAS-Nummer |

104673-60-1 |

|---|---|

Molekularformel |

C8H16O5 |

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

1,3-dioxepane;1,3,5-trioxane |

InChI |

InChI=1S/C5H10O2.C3H6O3/c1-2-4-7-5-6-3-1;1-4-2-6-3-5-1/h1-5H2;1-3H2 |

InChI-Schlüssel |

AYLMAELYADLOEC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCOCOC1.C1OCOCO1 |

Verwandte CAS-Nummern |

25214-85-1 |

Herkunft des Produkts |

United States |

Monomer Chemistry and Precursor Synthesis

Synthesis Routes for 1,3-Dioxepane (B1593757) (DXP) from Industrial and Bio-based Precursors

1,3-Dioxepane is a seven-membered cyclic formal, and its synthesis primarily involves the formation of an acetal (B89532) from a C4 diol and a formaldehyde (B43269) source. Both traditional petrochemical routes and emerging bio-based pathways are utilized for its production.

Industrially, 1,3-Dioxepane is conventionally synthesized through the acid-catalyzed acetalization of 1,4-butanediol (B3395766) with formaldehyde or its equivalents, such as paraformaldehyde or trioxane (B8601419). The reaction involves the condensation of the diol with the carbonyl compound, eliminating water to form the seven-membered ring.

A common laboratory and industrial-scale synthesis involves reacting 1,4-butanediol with dimethoxymethane (B151124) in the presence of an acid catalyst. Another established method is the condensation of a 1,4-diol with a methoxymethyl-protected compound. thieme-connect.de The general stability of 1,3-dioxepanes under basic, reductive, or oxidative conditions makes them stable products once formed, though they are sensitive to acids. thieme-connect.de

Table 1: Conventional Synthesis Methods for 1,3-Dioxepane (DXP)

| Reactant 1 | Reactant 2 | Catalyst | Key Characteristics |

|---|---|---|---|

| 1,4-Butanediol | Formaldehyde (or Paraformaldehyde) | Acid Catalyst (e.g., H₂SO₄, p-TsOH) | Direct condensation reaction; water is produced as a byproduct and typically removed to drive the equilibrium. |

| 1,4-Butanediol | 1,3,5-Trioxane (B122180) | Protonic Initiator (e.g., HClO₄) | Used in bulk copolymerization contexts where trioxane serves as both a reactant and a precursor for oxymethylene units. acs.org |

| Methoxymethyl-Protected 1,4-Diol | - | Lewis Acid (e.g., Me₂BBr) | Intramolecular cyclization to form the 1,3-dioxepane ring structure. thieme-connect.de |

With a growing emphasis on green chemistry, research has focused on developing sustainable routes to diols and other platform chemicals from biomass, which can then be used to synthesize cyclic acetals like DXP. kit.edu Acetalization is seen as a key strategy in biomass valorization. rsc.org

Bio-based routes often begin with platform molecules derived from carbohydrates, such as sugars or furfural. kit.edursc.org For instance, furfural, derived from hemicellulose, can be converted through several steps into precursors for diols. researchgate.net One researched pathway involves the rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by hydrogenation to yield 1,3-cyclopentanediol, highlighting a strategy to produce diols from renewable feedstocks. researchgate.net While not a direct synthesis of 1,4-butanediol, this demonstrates the principle of creating monomer precursors from biomass. The conversion of bio-based platform molecules into valuable chemicals is an area of intense research, with the aim of replacing fossil-based feedstocks. rsc.orgrsc.org

Table 2: Bio-based Precursor Strategies for Cyclic Acetal Synthesis

| Bio-based Feedstock | Platform Intermediate | Potential Diol Precursor | Relevance to DXP Synthesis |

|---|---|---|---|

| Hemicellulose | Furfural | Furfuryl Alcohol | Can be catalytically converted to diols suitable for acetalization. researchgate.net |

| Glycerol (B35011) (Biodiesel byproduct) | Glycerol | 1,3-Propanediol (B51772) | Acetalization of glycerol itself can produce five- and six-membered cyclic acetals; serves as a model for using bio-diols. rsc.orgnih.gov |

| Sugars (e.g., Glucose) | 5-Hydroxymethylfurfural (HMF) | Various Diols | HMF can be converted to diols through hydrogenation and hydrogenolysis, providing a pathway to monomers. rsc.org |

Purification and Handling Protocols for Cyclic Acetals in Polymerization Processes

The cationic ring-opening polymerization used to produce polyacetals is extremely sensitive to impurities, particularly water and alcohols, which can act as chain transfer agents or terminate polymerization. nih.gov Therefore, achieving high monomer purity is critical.

For 1,3-Dioxepane, purification typically involves refluxing over a drying agent followed by fractional distillation. A common industrial and lab-scale procedure is to reflux DXP over metallic sodium for an extended period (e.g., 24 hours) under an inert atmosphere like nitrogen to rigorously remove water and other protic impurities. acs.org The purified monomer is then distilled under atmospheric pressure and stored in the dark under nitrogen to prevent degradation and contamination. acs.org

An improved process for purifying related cyclic ketene (B1206846) acetals involves distillation in the presence of a solvent and an amine, which helps to prevent decomposition or premature polymerization without requiring distillation over metallic sodium. google.com This highlights the general need to inhibit unwanted reactions during purification.

Handling Protocols:

Storage: Purified DXP should be stored under an inert atmosphere (e.g., nitrogen or argon).

Environment: It must be kept in a dark, cool, and dry place to prevent light-induced or moisture-initiated degradation.

Inhibitors: For some reactive cyclic acetals, the addition of a small amount of a basic compound or amine can inhibit acid-catalyzed decomposition or polymerization during storage. google.com

Characterization Techniques for Monomeric 1,3-Dioxepane Purity and Structure

Confirming the identity, purity, and structure of the 1,3-Dioxepane monomer before polymerization is essential. This is primarily achieved through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the proton environments in the molecule. For DXP, specific chemical shifts and splitting patterns for the methylene (B1212753) protons of the ring confirm its structure.

¹³C NMR: Used to identify the number of non-equivalent carbon atoms. For 1,3-dioxepane, three distinct signals are expected due to the molecule's symmetry, corresponding to the C2 (acetal), C4/C7, and C5/C6 carbons. docbrown.info The absence of impurity peaks is a key indicator of purity.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is excellent for identifying the functional groups present in a molecule. thermofisher.com In the case of DXP, the spectrum would be characterized by strong C-O-C stretching vibrations characteristic of the acetal group and C-H stretching vibrations of the alkane backbone. A crucial use of FTIR in this context is to confirm the absence of a broad O-H stretching band, which would indicate the presence of water or alcohol impurities. researchgate.net

Table 3: Spectroscopic Characterization of 1,3-Dioxepane (DXP)

| Technique | Purpose | Expected Observations for Pure DXP |

|---|---|---|

| ¹H NMR | Structural verification and purity assessment. | Characteristic signals for methylene groups at different positions in the seven-membered ring. Absence of peaks from solvents or impurities. |

| ¹³C NMR | Structural confirmation based on carbon environments. docbrown.info | Three distinct peaks corresponding to the three unique carbon environments in the symmetric DXP molecule. docbrown.info |

| FTIR | Functional group identification and impurity detection. thermofisher.com | Presence of strong C-O-C stretching bands. Absence of a broad O-H band (around 3200-3600 cm⁻¹), indicating dryness. researchgate.net |

Copolymerization Methodologies and Mechanisms

Cationic Ring-Opening Copolymerization (CROP) of 1,3,5-Trioxane (B122180) (TOX) and 1,3-Dioxepane (B1593757) (DXP)

The CROP of TOX and DXP is a rapid process, often completed within seconds to tens of seconds. It typically proceeds in two main steps: an initial homogeneous "induction" period with limited conversion, followed by a very fast heterogeneous propagation-crystallization step where the conversion goes to completion. acs.orgresearchgate.net The large difference in basicity between the comonomers, with DXP being significantly more basic than TOX, plays a crucial role in the reaction mechanism. acs.org Initiation of the polymerization occurs preferentially on the more basic DXP. acs.org

Bulk copolymerization is a common industrial method for producing polyacetals. acs.org This solvent-free approach involves the direct polymerization of the molten monomer mixture. In the context of TOX and DXP copolymerization, bulk strategies are advantageous for achieving high reaction rates and polymer yields. However, the high speed of the reaction can lead to a significant and rapid release of heat, which poses a considerable challenge for industrial-scale production and requires careful thermal management. researchgate.net

A key characteristic of the bulk copolymerization of TOX and DXP is the "induction period," which is the time until the onset of crystallization. acs.org The duration of this period is heavily influenced by the initial concentration of the DXP comonomer. Increasing the DXP concentration leads to a dramatic extension of the induction period. acs.org For instance, at lower DXP concentrations (e.g., TOX/DXP ratios of 97/3 to 90/10 w/w), crystallization occurs sharply. acs.org However, at a higher DXP ratio of 80/20 w/w, the reaction mixture becomes turbid and highly viscous before precipitation begins. acs.org This is because at DXP concentrations above its equilibrium value, the initial product is either a DXP homopolymer or a copolymer highly enriched in DXP. acs.orgacs.org The precipitation and rapid propagation phase only commences after the DXP concentration has been sufficiently lowered to allow for significant copolymerization with TOX, enabling the poly(oxymethylene) sequences to reach a critical length for crystallization. acs.orgacs.org

| TOX/DXP Ratio (w/w) | Induction Period Observation |

|---|---|

| 97/3 to 90/10 | Sharp appearance of crystallization. |

| 80/20 | Medium becomes turbid and very viscous ("gel") after 20-30 seconds, much before precipitation. |

While bulk polymerization is common, solution copolymerization offers an alternative approach where the monomers and initiator are dissolved in a suitable solvent. The choice of solvent can significantly impact the kinetics and outcome of the copolymerization. Solvents can influence monomer reactivity through interactions such as hydrogen bonding, which can alter the electron density around the monomer's reactive sites. nih.govrsc.org

In the context of other copolymer systems, such as the radical copolymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA), the solvent's polarity has been shown to have a pronounced effect. nih.govmdpi.com Polar solvents can reduce the relative reactivity of certain monomers, while non-polar solvents can enhance it. nih.govmdpi.com The magnitude of this effect can also be dependent on the monomer concentration within the solvent. nih.gov For instance, in the copolymerization of HEMA and butyl methacrylate, polar solvents like n-butanol and dimethylformamide (DMF) were found to decrease the incorporation of HEMA into the copolymer, whereas a non-polar solvent like xylene increased it. mdpi.com Although these findings are from a different polymerization system, they highlight the critical role that solvent selection can play in controlling copolymer composition and reaction kinetics.

A defining feature of TOX copolymerization is the transition from a homogeneous liquid phase to a heterogeneous system where the polymer crystallizes as it forms. acs.orgresearchgate.net This simultaneous propagation and crystallization is a very rapid process. acs.org The crystallization begins once the poly(oxymethylene) sequences in the copolymer chain achieve a critical length necessary for nucleation. acs.orgacs.org

The dynamics of this process are influenced by the initial comonomer ratio. When the initial DXP concentration is below its equilibrium value (e.g., DXP/TOX ≤ 5/95 w/w), DXP cannot homopolymerize and is consumed through single-unit insertions from the start of the copolymerization. acs.orgacs.org This leads to a scenario where the insertion of two consecutive DXP units into the copolymer chain during the subsequent heterogeneous propagation is highly improbable. acs.orgacs.org The resulting copolymer chains, containing isolated DXP units, are then incorporated into the crystal lattice or its immediate interface. acs.orgacs.org

Conversely, if the initial DXP concentration is higher (e.g., DXP/TOX initial ratios ≥10/90 w/w), sequences of DXP units are formed in the initial homogeneous phase. acs.org These preformed DXP sequences are then rejected into the amorphous phase of the final polymer during the heterogeneous propagation-crystallization step. acs.orgacs.org

Initiation Systems and Catalysis in Poly(oxymethylene-co-1,3-dioxepane) Synthesis

Strong protic acids are effective initiators for the CROP of TOX and DXP. Perchloric acid hydrate (B1144303) (HClO₄·H₂O) is a commonly studied initiator for the bulk copolymerization of these monomers. acs.orgresearchgate.net The initiation mechanism involves the protonation of the more basic comonomer, DXP. acs.org

Triflic acid (CF₃SO₃H) is another powerful strong acid initiator used in cationic polymerizations. cuni.cz While specific studies on its use with TOX and DXP were not detailed in the provided search results, its general efficacy in initiating CROP of cyclic ethers and acetals is well-established. cuni.cznih.gov Strong acids like triflic acid are known to promote rapid and clean reactions in other ring-opening systems. nih.gov

Lewis acids are also widely used as catalysts in the synthesis of polyoxymethylenes. Boron trifluoride etherate (BF₃·Et₂O) is a classic example of a Lewis acid initiator used for the cationic copolymerization of TOX with various comonomers. researchgate.net

More recently, heteropoly acids like phosphotungstic acid (PTA) have been investigated as catalysts. researchgate.net PTA can act as both a catalyst and a reactive antioxidant in the in-situ ring-opening copolymerization of TOX with comonomers like 1,3-dioxolane (B20135). researchgate.net The use of such catalysts can be part of a strategy to improve the thermal stability of the resulting polyoxymethylene. researchgate.net

| Catalyst Type | Example | Role in Polymerization |

|---|---|---|

| Strong Protic Acid | Perchloric Acid Hydrate (HClO₄·H₂O) | Initiates CROP by protonating the comonomer. acs.orgresearchgate.net |

| Strong Protic Acid | Triflic Acid (CF₃SO₃H) | A powerful initiator for cationic polymerizations. cuni.cz |

| Lewis Acid | Boron Trifluoride Etherate (BF₃·Et₂O) | Initiates cationic copolymerization of TOX. researchgate.net |

| Lewis Acid | Phosphotungstic Acid (PTA) | Acts as a catalyst and reactive antioxidant. researchgate.net |

Heterogeneous Catalysts (e.g., Maghnite-H+)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction product and potential for regeneration and reuse. Maghnite-H+, a montmorillonite (B579905) clay activated by proton exchange, has emerged as an effective solid acid catalyst for the cationic polymerization of various monomers, including cyclic ethers. researchgate.netresearchgate.net

Maghnite-H+ has been successfully employed in the copolymerization of 1,3,5-trioxane with comonomers like 1,3-dioxolane. researchgate.net The catalytic activity stems from the "initiating active sites" on the clay's surface. Studies have shown that the yield of the copolymerization reaction increases with a higher amount of Maghnite-H+ catalyst, confirming its role in initiating the polymerization. researchgate.netresearchgate.net The mechanism involves the protonation of the monomer on the acidic surface of the clay, which initiates the ring-opening and subsequent chain propagation. This eco-friendly catalyst presents a viable alternative to traditional homogeneous acid catalysts, mitigating issues related to corrosion and catalyst removal. researchgate.net

Sulfonic Acid Catalysts

Sulfonic acid derivatives are powerful initiators for cationic polymerization. Research has demonstrated the use of trifluoromethane (B1200692) sulfonic acid (triflic acid) for initiating the synthesis of polyoxymethylene-polyoxyethylene block copolymers from trioxane (B8601419) and dioxolane. In other systems, a sulfur trioxide-dimethylformamide (SO₃·DMF) complex has been used to initiate the copolymerization of trioxane and dioxolane in the presence of polyoxyalkylene diols. mdpi.com

In a comprehensive study on the bulk copolymerization of TOX and DXP, perchloric acid hydrate (HClO₄), a very strong acid, was used as the initiator. wikipedia.orgmdpi.com Strong protonic acids, like sulfonic acids, initiate polymerization by protonating the most basic monomer present in the system, which in this case is the 1,3-dioxepane, thereby starting the cationic ring-opening process.

Polymerization Kinetics and Mechanistic Pathways

The copolymerization of TOX and DXP is characterized by specific kinetic phenomena and mechanistic details that are crucial for understanding the formation of the final copolymer.

Analysis of Induction Period Phenomena and Homogeneous Phase Kinetics

The bulk copolymerization of TOX and DXP typically proceeds in two distinct stages: a very short, homogeneous "induction" period, followed by a rapid, heterogeneous propagation-crystallization step. wikipedia.orgbehinpolymerco.comlibretexts.org The induction period is the initial phase where the reaction mixture remains clear and conversion is very low. This phase concludes with the precipitation of the crystalline polymer.

The duration of this induction period is dramatically affected by the concentration of the DXP comonomer. As the initial weight percentage of DXP increases, the induction period becomes significantly longer. wikipedia.org This phenomenon is attributed to the higher basicity of DXP compared to TOX. wikipedia.org The initiator preferentially protonates the more basic DXP, leading to its initial homopolymerization or the formation of a DXP-rich copolymer. wikipedia.orgbehinpolymerco.com The precipitation of the polymer, which marks the end of the induction period, only begins after the DXP concentration has decreased sufficiently to allow for significant copolymerization with TOX and the formation of polyoxymethylene sequences long enough to crystallize. wikipedia.orglibretexts.org

| TOX/DXP Ratio (w/w) | Induction Period (seconds) | Observations |

|---|---|---|

| 97/3 | ~3 | Sharp precipitation of solid polymer. |

| 95/5 | ~5 | Sharp precipitation of solid polymer. |

| 90/10 | ~10-15 | Sharp precipitation of solid polymer. |

| 80/20 | ~20-30 | Medium becomes turbid and very viscous before precipitation. |

Influence of Comonomer Basicity and Concentration on Initiation and Copolymerization Efficiency

The significant difference in basicity between 1,3-dioxepane and 1,3,5-trioxane is a dominant factor in the copolymerization process. DXP (pKb ≈ 6.13) is approximately four orders of magnitude more basic than TOX. wikipedia.org

This disparity has a profound effect on initiation. The cationic initiator will preferentially react with the more basic DXP. wikipedia.orgbehinpolymerco.com Consequently, at the beginning of the polymerization, especially at higher DXP concentrations (e.g., DXP/TOX ≥ 10/90 w/w), DXP essentially homopolymerizes. wikipedia.orglibretexts.org The incorporation of TOX into the polymer chain is delayed until the concentration of DXP is substantially reduced. wikipedia.org

This initial homopolymerization of DXP leads to the formation of soluble poly(dioxepane) or DXP-rich copolymers during the induction period. As the DXP is consumed, copolymerization with TOX becomes more significant. The resulting copolymer structure is therefore highly dependent on the initial comonomer ratio. At low initial DXP concentrations (e.g., DXP/TOX ≤ 5/95 w/w), DXP cannot effectively homopolymerize and is instead incorporated as single units within the polyoxymethylene chain from the early stages of the reaction. wikipedia.orglibretexts.org This leads to a more random distribution of the comonomer units in the final polymer.

Rates of Propagation and Comonomer Consumption Profiles

The copolymerization of 1,3,5-trioxane (TOX) and 1,3-dioxepane (DXP) is a rapid process, often occurring within seconds to minutes, and is characterized by a two-stage mechanism: an initial homogeneous "induction" period followed by a rapid heterogeneous propagation-crystallization step. acs.orgacs.org The duration of this induction period is significantly influenced by the initial concentration of DXP. acs.org An increase in the DXP content in the feed dramatically extends the induction period. acs.org This is attributed to the much higher basicity of DXP (pKb ≈ 6.13) compared to TOX, making it four orders of magnitude more basic. acs.org Consequently, DXP is preferentially protonated by the acid initiator, leading to its initial homopolymerization or the formation of a DXP-rich copolymer. acs.orgresearchgate.net

The consumption of DXP continues until a critical concentration is reached, at which point the precipitation of the polymer begins. acs.org This critical concentration is a consistent value and does not appear to be a thermodynamic parameter. acs.org If the initial DXP concentration is below its equilibrium concentration, it is primarily incorporated as isolated units within the copolymer chain. acs.org In this scenario, the consumption of DXP is significantly slowed down. acs.org

A proposed kinetic model for the copolymerization of TOX and a comonomer like ethylene (B1197577) oxide (which is structurally related to the repeating unit of DXP) involves propagation through expansion and ring-opening of the cyclic monomers. capes.gov.br The significantly faster consumption of the more basic comonomer continues until its concentration is low enough to permit more substantial incorporation of TOX units. acs.org

Chain Transfer Reactions and Their Impact on Polymerization Control

In the context of polyacetal synthesis, chain transfer can be deliberately introduced using chain transfer agents (CTAs) to regulate molecular weight. wikipedia.org However, it often occurs as an unavoidable side reaction with various components in the polymerization system. wikipedia.orgresearchgate.net Common chain transfer reactions in this system include transfer to the monomer and to the polymer itself. researchgate.net

The presence of impurities in the reaction mixture, such as compounds that can act as chain-terminating or chain-transfer agents, can lead to the formation of unstable end groups in the final polyoxymethylene copolymer. google.com Controlling the concentration of these impurities is therefore critical for producing a stable polymer. google.com

The mechanism of chain transfer can involve the abstraction of a proton from the monomer, leading to the formation of a new active species that can initiate another polymer chain. researchgate.net This process can be particularly prevalent at higher temperatures. researchgate.net Chain transfer to the polymer results in the formation of a radical site on an existing polymer chain, which can then initiate the growth of a branch, leading to branched polymer structures. rubbernews.com

While chain transfer reactions can limit the achievable molecular weight, they are also a tool for controlling it. rubbernews.comyoutube.com By carefully selecting the reaction conditions and minimizing unwanted chain transfer reactions, it is possible to produce poly(oxymethylene-co-1,3-dioxepane) with desired molecular characteristics. google.com

Role of Side Reactions (e.g., Transacetalization, Hydride Shift, Formaldehyde (B43269) Insertion)

Side reactions play a significant role in the cationic copolymerization of 1,3,5-trioxane (TOX) and 1,3-dioxepane (DXP), influencing the final copolymer structure and properties. Key side reactions include transacetalization, hydride shift, and formaldehyde insertion. researchgate.net

Transacetalization is a prominent side reaction in polyacetal synthesis. rsc.orgscielo.br It involves the reaction of the growing polymer chain with other acetal (B89532) linkages, either within the same chain (intramolecular) or on different chains (intermolecular). mdpi.com This process can lead to a redistribution of monomer units along the polymer backbone. researchgate.net In the copolymerization of TOX and DXP, transacetalization contributes to the randomization of the comonomer units, particularly after the initial, more selective consumption of DXP. acs.orgresearchgate.net Attempts to create block copolymers of two different acetals have been unsuccessful due to this randomizing effect of transacetalization. researchgate.net

Hydride shift reactions are another characteristic side reaction in the cationic polymerization of trioxane. researchgate.net This process involves the transfer of a hydride ion within the growing polymer chain, which can lead to the formation of different types of end groups and potentially branching.

Formaldehyde insertion into the comonomer ring can also occur. However, in the case of DXP, this side reaction is considered to be less significant compared to the copolymerization of trioxane with 1,3-dioxolane. researchgate.net The depolymerization of trioxane can serve as an anhydrous source of formaldehyde for such reactions. wikipedia.orgmdma.ch The formaldehyde produced can also participate in other side reactions, such as the Tishchenko reaction, which involves the disproportionation of two aldehyde molecules to form an ester. rsc.org The formation of cyclic oligomers is another side reaction that can occur, although this can be suppressed by conducting the polymerization in the solid state at lower temperatures. rsc.org

These side reactions collectively contribute to the complexity of the polymerization process. While they can present challenges in controlling the polymer architecture, they also play a role in determining the final properties of the resulting poly(oxymethylene-co-1,3-dioxepane). researchgate.net

Determination of Monomer Reactivity Ratios and Their Theoretical Implications

Monomer reactivity ratios are critical parameters in copolymerization as they describe the relative reactivity of the monomers toward the growing polymer chain ends and thus dictate the copolymer composition and microstructure. nih.govfiveable.me In the copolymerization of 1,3,5-trioxane (TOX) and 1,3-dioxepane (DXP), the significant difference in basicity between the two monomers heavily influences their reactivity. acs.org

The determination of reactivity ratios typically involves carrying out copolymerizations at various initial monomer feed compositions to low conversions and then analyzing the resulting copolymer composition. nih.gov Several methods, such as the Fineman-Ross, Kelen-Tudos, and Mayo-Lewis methods, can be used to estimate the reactivity ratios from the experimental data. tsijournals.com

For the copolymerization of TOX with cyclic ethers or formals, the reactivity of the comonomer is generally much higher than that of TOX. In the case of TOX and DXP, due to the much higher basicity of DXP, it is preferentially incorporated into the polymer chain in the initial stages of the reaction. acs.org This leads to a copolymer that is initially rich in DXP units. As the DXP concentration decreases, the incorporation of TOX becomes more significant. acs.org

The reactivity ratios have significant theoretical implications for the copolymer structure. fiveable.me For instance, if both reactivity ratios (r1 and r2) are close to zero, the monomers have a strong tendency to alternate in the polymer chain. ehu.es If one reactivity ratio is much larger than the other, the corresponding monomer will be more reactive and will be incorporated more readily into the copolymer. tsijournals.com In the case of TOX and DXP, the initial homopolymerization of DXP suggests a very high reactivity ratio for DXP compared to TOX under the initial reaction conditions. acs.orgresearchgate.net

The table below presents reactivity ratios for related copolymerization systems, illustrating the influence of monomer structure on reactivity.

The values in the table demonstrate that the reactivity ratios are highly dependent on the specific monomer pair. For example, in the MDO/MMA system, MMA is significantly more reactive than MDO. cmu.edu In contrast, the MDO/BCr system shows a tendency towards alternating copolymerization, as both reactivity ratios are less than one. ehu.es These examples highlight the importance of determining reactivity ratios to understand and control the copolymerization of TOX and DXP, which ultimately influences the properties of the final Poly(oxymethylene-co-1,3-dioxepane) material.

Copolymer Architecture and Microstructure Elucidation

Sequence Distribution Analysis of Oxymethylene and Dioxepane Units

The distribution of oxymethylene (-OCH₂-) and 1,3-dioxepane (B1593757) derived units along the polymer chain is a critical factor influencing the material's properties. This distribution can range from a random, statistical arrangement to the formation of distinct blocks of each comonomer.

The incorporation of comonomers in Poly(oxymethylene-co-1,3-dioxepane) can be either statistical or block-like, depending on the polymerization conditions and the relative reactivity of the monomers. In the cationic copolymerization of 1,3,5-trioxane (B122180) (a source of oxymethylene units) and 1,3-dioxepane, the much higher basicity of 1,3-dioxepane compared to 1,3,5-trioxane leads to its preferential protonation and initial homopolymerization. acs.org This results in the formation of poly(1,3-dioxepane) sequences, leading to a more block-like structure, especially at higher initial dioxepane concentrations. acs.org The significant insertion of oxymethylene units is delayed until the concentration of 1,3-dioxepane is sufficiently reduced. acs.org

Conversely, in certain systems, such as the copolymerization of trioxane (B8601419) and dioxolane in the presence of a polyoxyethylene diol, the comonomers can be consumed in parallel, suggesting a statistical incorporation of the resulting oxymethylene and oxyethylene units into the growing polymer chain. nih.gov The presence of preformed dioxepane sequences can lead to their rejection into the amorphous phase of the copolymer, whereas isolated dioxepane units can be incorporated into the crystalline poly(oxymethylene) domains. acs.org

The reactivity ratios of the comonomers are key indicators of the resulting sequence distribution. For instance, in the radical ring-opening copolymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO) with vinyl acetate (B1210297) (VAc), the reactivity ratios were determined to be r_MDO = 0.14 and r_VAc = 1.89, indicating a tendency towards a more alternating or statistical distribution rather than long block sequences. rsc.org

Table 1: Reactivity Ratios in the Copolymerization of 2-Methylene-1,3-dioxepane (MDO) and Vinyl Acetate (VAc)

| Monomer 1 | Monomer 2 | r₁ | r₂ | Copolymerization System |

| MDO | VAc | 0.14 | 1.89 | Photo-induced cobalt-mediated radical polymerization |

Data sourced from Polymer Chemistry (RSC Publishing) rsc.org

The detailed analysis of the copolymer microstructure often requires the quantification of longer monomer sequences, such as pentads (sequences of five monomer units) and nonads (sequences of nine monomer units). High-resolution Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for this purpose. nih.gov By analyzing the chemical shifts of specific carbon atoms in the polymer backbone and side chains, it is possible to identify and quantify the different sequence distributions. nih.gov

For complex copolymer systems, least-squares regression analysis of the ¹³C NMR data can provide more reliable triad (B1167595) mole fractions compared to simpler algebraic methods. nih.gov While direct quantification of pentad and higher-order sequences for Poly(oxymethylene-co-1,3-dioxepane) is not extensively detailed in the provided results, the principles applied to other copolymers, like poly(ethylene-co-1-hexene), are transferable. nih.gov The analysis of such higher-order structures is crucial for a complete understanding of the relationship between the polymerization process and the final material properties.

Characterization of Chain End Structures and Their Chemical Functionality

The chemical nature of the polymer chain ends plays a significant role in the stability and further reactivity of Poly(oxymethylene-co-1,3-dioxepane). Unstable end groups, such as hemiacetals, can lead to polymer degradation. Therefore, end-capping is a common practice to enhance thermal stability.

In cationic ring-opening polymerization, the chain ends can be terminated with various functionalities depending on the termination agent used. For instance, hydrolysis can be employed to remove unstable end groups. wikipedia.org In systems initiated with diols, the resulting copolymers can possess hydroxyl-terminated chain ends, making them suitable for further reactions, such as the synthesis of polyurethanes. nih.gov The characterization of these end groups is typically performed using techniques like NMR spectroscopy and MALDI-TOF mass spectrometry. rsc.org

Control of Molecular Weight Distribution and Polydispersity Index (PDI) in Copolymerization

The molecular weight and its distribution, quantified by the Polydispersity Index (PDI), are fundamental characteristics of Poly(oxymethylene-co-1,3-dioxepane) that dictate its mechanical and processing properties. A narrow PDI indicates a more uniform polymer chain length, which is often desirable for high-performance applications.

Control over molecular weight and PDI can be achieved by carefully managing the polymerization conditions. In living or controlled polymerization techniques, such as photo-induced cobalt-mediated radical polymerization, a pseudo-linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution can be achieved. rsc.org The presence of transfer agents, such as water, in cationic polymerization can retard the reaction and lead to a decrease in the average molecular weight. acs.org

Table 2: Influence of Water on Molecular Weight in TOX/DXP Copolymerization

| Initiator Diluent | Effect of Added Water |

| Triglyme | Pronounced decrease in final copolymer molecular weight |

| Dioxane | Decrease in final copolymer molecular weight |

Data interpretation based on Macromolecules acs.org

The choice of initiator and its concentration also directly influences the resulting molecular weight. For example, in the synthesis of ultra-high-molecular-weight poly(1,3-dioxolane), the use of metal-free and economically friendly initiators enabled the production of polymers with molecular weights exceeding 1000 kDa. nih.gov

Design and Synthesis of Advanced Poly(oxymethylene-co-1,3-dioxepane) Architectures

Beyond simple linear copolymers, the synthesis of more complex architectures like branched and hyperbranched structures opens up new possibilities for material design and functionality.

Linear Poly(oxymethylene-co-1,3-dioxepane) is typically synthesized through the copolymerization of 1,3,5-trioxane and 1,3-dioxepane. acs.org The introduction of branching can be achieved through various strategies. One approach involves the use of multifunctional comonomers or initiators. For instance, the polyaddition of bis(oxetane)s with 1,3,5-benzenetricarboxylic acid has been used to create hyperbranched polyesters with numerous pendant hydroxyl groups. researchgate.net While this example is for a different polymer system, the principle of using a multifunctional monomer to induce branching is a general strategy in polymer chemistry.

Chain transfer to polymer reactions can also lead to branching, which can affect the molecular weight distribution. cmu.edu In some cases, branching is an inherent feature of the polymerization mechanism, as seen in the backbiting reactions during the homopolymerization of 2-methylene-1,3-dioxepane. cmu.edu The synthesis of well-defined branched and hyperbranched Poly(oxymethylene-co-1,3-dioxepane) remains an area of active research, with the potential to create materials with unique rheological and mechanical properties.

Development of Hyperbranched-Linear-Hyperbranched (ABA) Triblock Copolymers with Poly(oxymethylene) Blocks

A significant advancement in poly(oxymethylene) (POM) copolymer architecture is the creation of hyperbranched-linear-hyperbranched (ABA) triblock copolymers. This structure combines a linear, semi-crystalline POM central block (B) with amorphous, hyperbranched outer blocks (A), leading to materials with unique properties.

A primary synthetic route involves a two-step, orthogonal polymerization process. acs.org First, a linear, bishydroxy-functional POM macroinitiator is synthesized. This is achieved through the cationic ring-opening copolymerization of trioxane with a comonomer like 1,3-dioxolane (B20135), using a transfer agent such as formic acid. acs.orgresearchgate.net The resulting formate (B1220265) end-groups are then hydrolyzed to yield hydroxyl termini. acs.org

In the second step, these terminal hydroxyl groups on the POM macroinitiator are used to initiate the anionic ring-opening multibranching polymerization (ROMBP) of a monomer like glycidol (B123203). researchgate.net Partial deprotonation of the hydroxyl groups, often with a base like cesium hydroxide, allows for the "hypergrafting" of glycidol, forming hyperbranched poly(glycerol) (hbPG) blocks at both ends of the POM chain. acs.orgresearchgate.net This combination of cationic and anionic polymerization techniques results in a well-defined ABA structure. acs.org

The molecular characteristics of these triblock copolymers can be tailored by varying the degree of polymerization of the linear POM segment and the molecular weight of the hbPG blocks. researchgate.net The resulting hbPG–POM–hbPG copolymers exhibit adjustable degrees of crystallization and enhanced hydrophilicity depending on the content of the hyperbranched poly(glycerol) blocks. researchgate.net This architectural design allows for the combination of the robust mechanical properties of the polyacetal POM block with the high functionality and distinct solubility of the polyether-based hyperbranched blocks. acs.org

| Property | Description | Finding |

| Architecture | ABA Triblock Copolymer | Hyperbranched-Linear-Hyperbranched (hbPG-POM-hbPG). acs.orgresearchgate.net |

| Linear Block (B) | Poly(oxymethylene) (POM) | Synthesized by cationic ring-opening copolymerization of trioxane and 1,3-dioxolane. acs.org |

| Hyperbranched Blocks (A) | Hyperbranched Poly(glycerol) (hbPG) | Formed by anionic ring-opening multibranching polymerization of glycidol from a POM macroinitiator. researchgate.net |

| Molecular Weight | Variable | Copolymers with molecular weights between 6,100 and 22,900 g/mol have been synthesized. researchgate.net |

| Polydispersity (Mw/Mn) | Moderate | Values in the range of 1.31 to 2.01 are typical for the hyperbranched blocks. researchgate.net |

| Key Features | Adjustable Properties | The degree of crystallization and hydrophilicity can be controlled by the hbPG content. researchgate.net |

Strategies for Incorporating Functional Groups via Functional Monomers or End-Group Modifications

Introducing chemical functionality into the stable polyoxymethylene backbone is crucial for tailoring properties and expanding applications. This is primarily achieved through two strategic approaches: the copolymerization with functional monomers and the post-polymerization modification of polymer end-groups.

Functional Monomers

One effective method is the copolymerization of trioxane with cyclic ether monomers that already contain desired functional groups. This approach incorporates functionality directly into the polymer backbone during synthesis. For instance, functionalized polyoxymethylenes can be prepared by copolymerizing trioxane with the formals of polyols like trimethylolpropane, glycerol (B35011), or 1,2,6-hexanetriol. trea.com This results in POM copolymers with pendant hydroxyl groups.

Another versatile functional monomer is 2-methylene-1,3-dioxepane (MDO). Through radical ring-opening copolymerization, MDO can be incorporated into various polymer chains, creating a biodegradable polyester (B1180765) backbone. rsc.orgresearchgate.net Terpolymerization of MDO with monomers like poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) and pyridyldisulfide ethylmethacrylate (PDSMA) yields functional polyesters. rsc.orgresearchgate.net The resulting polymer contains functional handles that can be used for subsequent "click" chemistry reactions, such as conjugating drug molecules. rsc.org

End-Group Modifications

An alternative to using functional monomers is the modification of the terminal groups of a pre-synthesized POM chain. This strategy relies on creating POM telechels (polymers with reactive functional groups at both ends) that can undergo further reaction.

The synthesis of bishydroxy-functional POM, as described in the formation of ABA triblock copolymers, is a prime example of creating a reactive macroinitiator. acs.org These terminal hydroxyl groups can be used to initiate the polymerization of other monomers or can be converted into other functionalities. For example, hydroxy-functionalized polyoxymethylenes can be coupled with diisocyanates to link them to other polymers that possess hydroxy, amino, or carboxy groups. trea.com This method allows for the creation of block copolymers and graft polymers. Furthermore, research has focused on developing low molecular weight polyoxymethylene block copolymers with stable carboxylic acid or hydroxy-functionalized end groups, making them suitable for reactions with polyisocyanates or polyoxazolines. google.com

Post-modification can also involve reactions on the functional groups introduced by comonomers. For instance, polyesters containing α-methylene units, derived from monomers like 3-methylene-1,5-dioxepan-2-one (MDXO), can undergo post-polymerization modification via thiol-Michael addition reactions. nih.gov This allows for the attachment of various thiol-containing molecules, leading to dually modified, functional biodegradable polyesters. nih.gov

| Strategy | Method | Monomers/Reagents | Resulting Functionality |

| Functional Monomers | Cationic Copolymerization | Trioxane + formals of trimethylolpropane, glycerol, or 1,2,6-hexanetriol. trea.com | Pendant hydroxyl groups. |

| Functional Monomers | Radical Ring-Opening Copolymerization | 2-methylene-1,3-dioxepane (MDO) + functional methacrylates (e.g., PEGMA, PDSMA). rsc.orgresearchgate.net | Ester backbone with side chains for "click" chemistry. |

| End-Group Modification | Hydrolysis of End-Groups | POM synthesized with formic acid transfer agent. acs.org | Terminal hydroxyl groups. |

| End-Group Modification | Post-Polymerization Coupling | Hydroxy-functionalized POM + diisocyanates. trea.com | Covalently linked polymer structures. |

| End-Group Modification | Post-Polymerization Addition | Polyesters with α-methylene units + thiol-containing molecules. nih.gov | Thiol-ether linkages with diverse functionalities. |

Spectroscopic and Structural Characterization of Poly Oxymethylene Co 1,3 Dioxepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the microstructural analysis of Poly(oxymethylene-co-1,3-dioxepane). It provides detailed information on the sequence distribution of oxymethylene (OM) and 1,3-dioxepane (B1593757) (DXP) units along the polymer chain. The cationic copolymerization of 1,3,5-trioxane (B122180) (the cyclic trimer of formaldehyde) with 1,3-dioxepane can be monitored in situ using NMR to understand the reaction kinetics and mechanism, which involves the initial homopolymerization of DXP followed by the redistribution of its units through transacetalization processes. elsevierpure.comresearchgate.net

The oxymethylene protons (-O-CH₂ -O-) from the trioxane (B8601419) monomer typically appear as a sharp singlet, while the protons from the 1,3-dioxepane unit (-O-CH₂ -CH₂-CH₂-CH₂ -O-CH₂ -O-) give rise to more complex multiplets due to their different chemical environments. acs.org For instance, the protons on the carbons adjacent to two oxygens (acetal protons) are shifted significantly downfield compared to the other methylene (B1212753) protons in the dioxepane ring. End-group analysis can also be performed using ¹H NMR to identify the terminal structures of the polymer chains, which provides insights into the initiation and termination steps of the polymerization and allows for the calculation of number-average molecular weight (Mₙ).

Table 1: Representative ¹H NMR Chemical Shifts for Poly(oxymethylene-co-1,3-dioxepane) in a suitable deuterated solvent.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -O-CH₂ -O- (OM unit) | ~4.8 - 4.9 | Singlet | Oxymethylene protons in OM-OM sequences |

| -O-CH₂ -O- (DXP unit) | ~4.7 - 4.8 | Triplet | Acetal (B89532) protons in DXP unit |

| -O-CH₂ -(CH₂)₃-O- | ~3.7 - 3.8 | Multiplet | Methylene protons adjacent to one oxygen in DXP unit |

| -O-CH₂-CH₂ -CH₂-CH₂-O- | ~1.6 - 1.8 | Multiplet | Central methylene protons in DXP unit |

Note: Chemical shifts are approximate and can vary based on solvent, temperature, and sequence effects.

Carbon-13 (¹³C) NMR spectroscopy offers higher resolution for the carbon backbone, enabling a more detailed analysis of the copolymer's microstructure. The chemical shifts of the carbon atoms are highly sensitive to their local environment, allowing for the identification of different monomer sequences (e.g., dyads, triads, and even longer pentad or nonad sequences). elsevierpure.comresearchgate.net

This sensitivity allows for the distinction between an oxymethylene unit surrounded by other oxymethylene units (OM-OM-OM triad) versus one adjacent to a dioxepane unit (DXP-OM-DXP or OM-OM-DXP triads). The analysis of these sequence distributions provides information on the randomness or blockiness of the copolymer, which is crucial for predicting its properties. The mechanism of the cationic copolymerization of trioxane and 1,3-dioxepane has been investigated using in-situ ¹³C NMR. elsevierpure.comresearchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for Poly(oxymethylene-co-1,3-dioxepane).

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| -O-C H₂-O- (OM unit) | ~89 - 93 | Carbon in oxymethylene homosequences |

| -O-C H₂-O- (DXP unit) | ~95 - 98 | Acetal carbon in the DXP unit |

| -O-C H₂-(CH₂)₃-O- | ~67 - 70 | Carbons adjacent to one oxygen in the DXP unit |

| -O-CH₂-C H₂-CH₂-C H₂-O- | ~26 - 30 | Central carbons in the DXP unit |

Note: Chemical shifts are approximate and depend on solvent and sequence distribution.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex signals in the ¹H and ¹³C spectra of copolymers. elsevierpure.com

Pulsed-Field Gradient Heteronuclear Single Quantum Coherence (PFG-HMQC or HSQC): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C coupling). researchgate.netlibretexts.orgmdpi.com This helps to resolve overlapping proton signals by spreading them out over the wider carbon chemical shift range and confirms the assignment of specific proton resonances to their corresponding carbon atoms in both the oxymethylene and dioxepane units.

Pulsed-Field Gradient Heteronuclear Multiple Bond Correlation (PFG-HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C coupling). researchgate.netlibretexts.orgmdpi.comiupac.org For Poly(oxymethylene-co-1,3-dioxepane), HMBC is crucial for establishing connectivity between different monomer units. For example, it can show a correlation between the protons of an oxymethylene unit and the carbons of an adjacent dioxepane unit, directly proving the existence of OM-DXP linkages and allowing for the definitive assignment of triad (B1167595) and higher-order sequences. elsevierpure.com

Polyoxymethylene is a semi-crystalline polymer, and the incorporation of 1,3-dioxepane units acts as a linear defect that influences its solid-state organization. acs.org Solid-state NMR (ssNMR) is a powerful technique for probing the structure and dynamics within these different phases.

By exploiting differences in molecular mobility between the rigid crystalline domains (composed primarily of long oxymethylene sequences) and the more mobile amorphous domains (containing the bulkier 1,3-dioxepane units and chain ends), ssNMR can quantify the degree of crystallinity. acs.org Furthermore, advanced ssNMR experiments can determine the partitioning of the 1,3-dioxepane comonomer units, revealing whether they are exclusively located in the amorphous regions or if some are incorporated into the crystalline lattice or at the interface between the two phases. acs.org

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the characteristic functional groups present in the copolymer. The technique is based on the absorption of infrared radiation by specific molecular vibrations (stretching, bending). While the spectra of polyoxymethylene homopolymers and copolymers can be very similar, subtle differences can be used for characterization. faa.gov

The spectrum of Poly(oxymethylene-co-1,3-dioxepane) is dominated by strong absorptions corresponding to the C-O-C (ether and acetal) stretching vibrations and C-H stretching and bending vibrations.

Table 3: Key FTIR Absorption Bands for Poly(oxymethylene-co-1,3-dioxepane).

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2740–3024 | Stretching | C-H |

| 1230 | Stretching | C-O-C |

| 1080 | Stretching | C-O-C |

| 881 | Stretching | C-O-C |

Note: The presence of the dioxepane unit may introduce subtle shifts or additional minor peaks in the fingerprint region (below 1500 cm⁻¹) compared to pure polyoxymethylene. mdpi.comresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination and Unit Cell Parameters

X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of semi-crystalline polymers like Poly(oxymethylene-co-1,3-dioxepane). The resulting diffraction pattern provides a wealth of information about the solid-state morphology. units.iticdd.com

Pure polyoxymethylene crystallizes in a hexagonal unit cell. nih.gov The XRD pattern of the copolymer shows sharp diffraction peaks (from the crystalline domains) superimposed on a broad amorphous halo (from the non-crystalline domains).

Key information obtained from XRD includes:

Crystal Structure: The positions (2θ angles) of the diffraction peaks are characteristic of the crystal lattice. For this copolymer, the peaks are expected to correspond to the hexagonal structure of the poly(oxymethylene) sequences, such as reflections from the (100) and (105) crystal planes. nih.gov The thermo-oxidative aging process typically does not alter this hexagonal crystal structure. nih.gov

Crystallite Size: The width of the diffraction peaks is inversely related to the size of the crystalline domains (crystallites). Broader peaks indicate smaller crystallites, which is an expected consequence of the dioxepane units disrupting the crystallization of the oxymethylene chains. The crystallite size can be estimated using the Scherrer equation. units.itnih.gov

Table 4: Representative X-ray Diffraction Peaks for the Crystalline Phase of Poly(oxymethylene-co-1,3-dioxepane).

| 2θ Angle (°) | Crystal Plane (hkl) |

| ~26.4 | (100) |

| ~40.2 | (105) |

Note: Peak positions are for Cu Kα radiation and are characteristic of the hexagonal POM crystal structure. nih.gov The relative intensities and widths will vary with comonomer content.

Molar Mass Characterization by Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) with Advanced Detection Systems

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molar mass distribution of polymers. For copolymers such as Poly(oxymethylene-co-1,3-dioxepane), conventional GPC using only a differential refractive index (dRI) detector can be challenging. This is because the method relies on a column calibration with polymer standards (e.g., polystyrene or poly(methyl methacrylate)) that may not accurately reflect the hydrodynamic volume of the copolymer in solution.

To overcome these limitations, advanced detection systems are employed to obtain absolute molar mass data, independent of column calibration. A common setup involves coupling SEC with a multi-angle light scattering (MALS) detector and a concentration detector (typically a dRI). The MALS detector measures the intensity of light scattered by the polymer molecules at various angles as they elute from the column. This information, combined with the concentration data from the dRI detector, allows for the direct calculation of the weight-average molar mass (Mw) for each fraction of the polymer distribution. nih.govchromatographyonline.comrsc.orgamazonaws.com

The addition of a viscometer to the detector array (creating a triple-detector system) provides further insights into the polymer's structure. The viscometer measures the intrinsic viscosity of the eluting polymer fractions, which is related to the polymer's conformation and branching.

For a comprehensive analysis of Poly(oxymethylene-co-1,3-dioxepane), a multi-detector SEC system can provide not only the absolute molar mass averages (Number-average molar mass, Mn, and Weight-average molar mass, Mw) and the dispersity (Đ = Mw/Mn), but also information on the polymer's conformation in solution. In the synthesis of related polyacetal multi-block telechels, for instance, GPC has been used to determine the number average molecular weight (Mn), confirming the result of condensation reactions. nih.gov

The table below presents illustrative data that can be obtained from an advanced SEC-MALS-Viscometry analysis of a Poly(oxymethylene-co-1,3-dioxepane) sample.

| Parameter | Value | Description |

|---|---|---|

| Number-Average Molar Mass (Mn) | 45,000 g/mol | The statistical average molar mass with respect to the number of moles of each polymer species. |

| Weight-Average Molar Mass (Mw) | 95,000 g/mol | The statistical average molar mass with respect to the weight fraction of each polymer species, determined by MALS. |

| Dispersity (Đ) | 2.11 | A measure of the broadness of the molar mass distribution (Mw/Mn). |

| Intrinsic Viscosity (η) | 1.25 dL/g | A measure of the polymer's contribution to the viscosity of the solution, related to its molecular density. |

| Hydrodynamic Radius (Rh) | 15 nm | The radius of a hypothetical hard sphere that diffuses at the same rate as the polymer molecule. |

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)) for Oligomer and Polymer Architecture Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is particularly powerful for characterizing synthetic polymers. In this technique, the polymer sample is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact polymer molecules into the gas phase. The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights with high accuracy.

For polyacetal oligomers, MALDI-TOF MS can resolve individual chains, making it possible to confirm the copolymer structure. The resulting spectrum shows series of peaks, where each peak corresponds to a specific oligomer, and the mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit(s). This allows for the verification of the copolymer composition and the identification of end-groups. For example, studies on polyoxymethylene oligomers have successfully used MALDI-TOF MS to characterize end-group structures and molecular weight distributions.

The following table illustrates the type of data that can be obtained from a MALDI-TOF MS analysis of a low molecular weight Poly(oxymethylene-co-1,3-dioxepane) oligomer, assuming hydroxyl (-OH) end groups and sodium ion (Na+) cationization.

| Observed m/z | Proposed Structure | Calculated Mass (Da) |

|---|---|---|

| 525.2 | HO-(CH2O)4-(C5H10O2)2-H + Na+ | 525.24 |

| 555.2 | HO-(CH2O)5-(C5H10O2)2-H + Na+ | 555.25 |

| 585.2 | HO-(CH2O)6-(C5H10O2)2-H + Na+ | 585.26 |

| 627.3 | HO-(CH2O)4-(C5H10O2)3-H + Na+ | 627.31 |

| 657.3 | HO-(CH2O)5-(C5H10O2)3-H + Na+ | 657.32 |

Note: The structures represent one possible arrangement of the co-monomer units.

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique well-suited for polymer analysis. In ESI-MS, a polymer solution is passed through a heated capillary at a high potential, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase polymer ions, often with multiple charges. ESI is particularly useful for analyzing polar polymers and can be readily coupled with liquid chromatography (LC-MS) for separating complex oligomer mixtures before mass analysis. For polyacetal oligomers, ESI-MS can provide complementary information to MALDI-TOF, confirming molecular weights and end-group structures, and is especially effective for lower molecular weight species. nsf.gov

Crystallinity and Morphological Investigations

Impact of 1,3-Dioxepane (B1593757) Content on Copolymer Crystallinity and Crystal Perfection

Research indicates that a significant portion of the DXP units are preferentially located in the amorphous domains of the copolymer. acs.org However, some DXP units can also be found within the crystalline domains and at the interfaces between the crystalline and amorphous phases. acs.org At lower DXP concentrations, the composition across the amorphous, interfacial, and crystalline phases can be relatively uniform. acs.org As the DXP content rises, the concentration of these comonomer units increases in the interfacial and crystalline zones. acs.org This suggests that while DXP primarily resides in the amorphous regions, its presence is not entirely excluded from the crystalline structure, leading to less perfect crystals.

The bulk copolymerization of 1,3,5-trioxane (B122180) (TOX) with 1,3-dioxepane (DXP) demonstrates that the insertion of successive DXP units into the copolymer chain becomes improbable during the rapid heterogeneous propagation-crystallization step. researchgate.net This leads to the incorporation of isolated DXP units within the crystal or its interface, while sequences of DXP are rejected into the amorphous phase. researchgate.net

Crystalline Structure of Poly(oxymethylene-co-1,3-dioxepane) and Its Variations

Poly(oxymethylene) typically crystallizes in a hexagonal lattice structure. mdpi.com Despite the inclusion of 1,3-dioxepane comonomer units, the fundamental hexagonal crystalline structure is generally retained in the copolymer. tandfonline.com X-ray diffraction (XRD) studies confirm the presence of the characteristic peaks associated with the hexagonal POM lattice in these copolymers. mdpi.comtandfonline.com The main diffraction peaks correspond to the lattice planes typical of hexagonal POM. mdpi.com

Several factors influence the crystal size and morphology of Poly(oxymethylene-co-1,3-dioxepane):

Comonomer Content: As established, increasing the 1,3-dioxepane content leads to a reduction in crystallite size. acs.org The disruption of chain regularity hinders the growth of large, well-defined crystals.

Crystallization Conditions: The conditions under which the copolymer is crystallized play a crucial role. For instance, slower recrystallization processes can allow more time for molecular chain arrangement, potentially leading to improved crystallinity. mdpi.com

Nucleating Agents: The introduction of nucleating agents can induce crystal nucleation, leading to finer crystal grains. mdpi.com

Morphological Segregation and Partitioning between Crystalline and Amorphous Phases

In semi-crystalline copolymers like Poly(oxymethylene-co-1,3-dioxepane), a distinct segregation of the comonomer units occurs between the crystalline and amorphous phases. The 1,3-dioxepane units, being bulkier and disrupting the chain regularity, are predominantly partitioned into the amorphous regions. acs.org This partitioning is a key factor in determining the final properties of the material.

This morphological partitioning is a direct consequence of the thermodynamic and kinetic factors governing the crystallization process. The polymer chains fold to form lamellar crystals, and the comonomer units are largely excluded from the crystal lattice, accumulating in the amorphous layers between the lamellae.

Semicrystalline Nature of Poly(oxymethylene-co-1,3-dioxepane) and Its Implications

Poly(oxymethylene-co-1,3-dioxepane) is classified as a semi-crystalline polymer, meaning it possesses both ordered crystalline regions and disordered amorphous regions. kdfeddersen.comspecialchem.com This dual-phase nature is fundamental to its performance as an engineering thermoplastic. specialchem.comnih.gov The crystalline domains impart strength, stiffness, and good chemical resistance, while the amorphous regions contribute to toughness and flexibility. nih.gov

The semi-crystalline morphology also dictates the material's thermal behavior, including its melting point and glass transition temperature. kdfeddersen.com The melting point of the copolymer is generally lower than that of the homopolymer. kdfeddersen.com

Influence of Processing Conditions on Crystallinity and Morphology

The final crystallinity and morphology of a Poly(oxymethylene-co-1,3-dioxepane) part are significantly influenced by the processing conditions under which it is formed. researchgate.net Techniques such as injection molding and extrusion involve heating the polymer to a molten state followed by cooling, during which crystallization occurs. specialchem.com

Key processing parameters that affect the crystalline structure include:

Cooling Rate: The rate at which the polymer melt is cooled has a profound effect on crystallization. Higher cooling rates provide less time for the polymer chains to organize into a crystalline lattice, resulting in lower crystallinity and smaller crystal sizes. mdpi.com Conversely, slower cooling allows for more extensive crystallization. mdpi.com

Melt Temperature: The temperature of the polymer melt before cooling can influence the number of residual crystal nuclei, which can affect the subsequent crystallization process. specialchem.com

Mold Temperature: In injection molding, the temperature of the mold surface plays a critical role. specialchem.com A higher mold temperature allows for a slower cooling rate, which can lead to higher crystallinity and reduced post-molding shrinkage. specialchem.com

Shear Stress: The flow and shear stresses experienced by the polymer during processing can induce molecular orientation, which can, in turn, affect nucleation and crystal growth. researchgate.net

Understanding and controlling these processing parameters are essential for tailoring the morphology and, consequently, the mechanical and physical properties of the final product. researchgate.netresearchgate.net

Interactive Data Table: Processing Conditions for Polyoxymethylene Copolymers

The following table summarizes typical processing conditions for POM copolymers, which would be applicable to Poly(oxymethylene-co-1,3-dioxepane).

| Processing Method | Parameter | Value Range | Notes |

| Injection Molding | Melt Temperature | 190-210°C | specialchem.com |

| Mold Temperature | 50-150°C | Higher temperatures can reduce post-molding shrinkage. specialchem.com | |

| Injection Pressure | 70-120 MPa | specialchem.com | |

| Injection Speed | Medium to High | specialchem.com | |

| Extrusion | Melt Temperature | 180-230°C | specialchem.com |

| Die Temperature | 175-230°C | specialchem.com |

Degradation Mechanisms and Stabilization Research

Thermal Degradation Pathways of Poly(oxymethylene-co-1,3-dioxepane) and Unzipping Mechanisms

The thermal degradation of polyoxymethylene (POM) copolymers, including Poly(oxymethylene-co-1,3-dioxepane), is a complex process that is significantly influenced by the polymer's chemical structure and the surrounding atmosphere. The primary mechanism of thermal degradation in an inert atmosphere (pyrolysis) is initiated by random scission of the polymer's main chain. researchgate.net This initial break creates unstable chain ends. Following this initiation, a rapid, chain-depolymerization process known as "unzipping" or "backbiting" occurs, where monomer units, predominantly formaldehyde (B43269), are sequentially released from the active chain end. mdpi.comnih.gov This process continues until a more thermally stable group, such as a comonomer unit, is encountered.

In comparison to polyoxymethylene homopolymers, which consist solely of repeating oxymethylene units, copolymers exhibit greater thermal stability. researchgate.net The degradation of the homopolymer can start at temperatures around 270°C due to the scission of C-O-C bonds, leading to a rapid unzipping reaction. researchgate.net Copolymers, however, generally have a higher onset temperature for thermal degradation. researchgate.net Studies have shown that this degradation tends to initiate and proceed more rapidly within the amorphous regions of the polymer, while the crystalline regions are more protected against thermal loading and chain scission. researchgate.net

The degradation behavior is markedly different in the presence of oxygen. In an air atmosphere, thermal-oxidative degradation occurs at a faster rate and at lower temperatures compared to an inert nitrogen atmosphere. researchgate.netresearchgate.netmdpi.com For instance, the onset temperature (defined as 3% mass loss) for a typical POM copolymer can be significantly lower in air than in nitrogen. researchgate.net

Interactive Table: Onset Temperatures for POM Copolymer Degradation

Please select the atmosphere to view the corresponding onset degradation temperature.

Nitrogen (Inert Atmosphere)

Approximately 323°C researchgate.net

Air (Oxidative Atmosphere)

Approximately 258°C researchgate.net

The enhanced thermal stability of Poly(oxymethylene-co-1,3-dioxepane) compared to POM homopolymer is directly attributable to the presence of the 1,3-dioxepane (B1593757) comonomer units within the polymer backbone. The fundamental structure of polyoxymethylene is a chain of repeating oxymethylene units (-CH₂-O-). During thermal degradation, this chain can "unzip" from an unstable end, releasing formaldehyde molecules in a rapid succession. nih.gov

The incorporation of a comonomer like 1,3-dioxepane introduces different, more stable chemical linkages into the polymer chain. When 1,3-dioxepane is copolymerized, its ring opens to form -O-(CH₂)₄-O-CH₂-O- or similar structures containing ethylene (B1197577) glycol moieties (-CH₂-CH₂-O-). These units, which contain carbon-carbon (C-C) bonds, are more thermally stable than the carbon-oxygen (C-O) bonds of the polyoxymethylene segments.

When the unzipping depolymerization reaction proceeds along the polymer chain and encounters one of these comonomer units, it is effectively terminated. nih.gov The higher bond energy of the C-C linkage acts as a "block," preventing further depolymerization. This mechanism is crucial for the thermal stability of the copolymer, as it limits the catastrophic, rapid weight loss associated with the complete unzipping of homopolymer chains. mdpi.com

Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is a key technique for identifying the volatile products released during the degradation of Poly(oxymethylene-co-1,3-dioxepane). Research consistently shows that the principal volatile product of thermal degradation, both in inert and oxidative atmospheres, is formaldehyde (CH₂O). researchgate.netbohrium.com This is the direct result of the unzipping mechanism that breaks the polymer down into its constituent monomer units.

While formaldehyde is the major product, often accounting for over 90% of the volatiles, other chemical species are also generated in smaller quantities. researchgate.net These include:

Trioxane (B8601419): The cyclic trimer of formaldehyde (C₃H₆O₃) can also be detected, likely formed from the cyclization of formaldehyde or released as a small fragment. researchgate.net

Comonomer Fragments: Mass spectrometry can detect ion fragments that are characteristic of the comonomer units, indicating that some breakdown of the 1,3-dioxepane moiety occurs at high temperatures. researchgate.net

Stabilizer By-products: Fragments corresponding to the thermal stabilizers added during compounding, such as hindered phenols, may also be observed. researchgate.net

Formic Acid: In some cases, small amounts of formic acid (HCOOH) have been identified. mdpi.com

Water and Carbon Dioxide: In an oxidative environment (air), the degradation process is more complex and yields additional products, most notably water (H₂O) and carbon dioxide (CO₂), as a result of oxidation reactions. researchgate.netbohrium.com

Data Table: Volatile Products Identified During POM Copolymer Degradation

| Product | Chemical Formula | Degradation Atmosphere | Reference |

| Formaldehyde | CH₂O | Inert & Oxidative | bohrium.com, researchgate.net |

| Trioxane | C₃H₆O₃ | Inert | researchgate.net |

| Formic Acid | HCOOH | Oxidative | mdpi.com |

| Water | H₂O | Oxidative | bohrium.com, researchgate.net |

| Carbon Dioxide | CO₂ | Oxidative | bohrium.com, researchgate.net |

| Comonomer Fragments | - | Inert | researchgate.net |

Oxidation-Induced Degradation Mechanisms and Reactive Species Formation

Oxidation significantly accelerates the degradation of Poly(oxymethylene-co-1,3-dioxepane), leading to chain scission and the formation of various reactive species. bohrium.com The process is typically initiated by factors such as heat or UV radiation, which generate initial free radicals on the polymer chain. The degradation proceeds via a radical chain reaction mechanism.

The key steps involve:

Initiation: A hydrogen atom is abstracted from the polymer backbone, forming a carbon-centered radical (P•).

Propagation: The polymer radical (P•) reacts rapidly with molecular oxygen (O₂) to form a polymer peroxyl radical (POO•). This peroxyl radical is highly reactive and can abstract a hydrogen atom from another polymer chain, forming a polymer hydroperoxide (POOH) and a new polymer radical (P•). researchgate.net This propagates the chain reaction.

Decomposition: The hydroperoxides (POOH) are thermally unstable and decompose to form highly reactive alkoxyl (PO•) and hydroxyl (•OH) radicals. These radicals can induce further chain scission and hydrogen abstraction, accelerating the degradation process.